![molecular formula C17H12O4S B2916172 (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate CAS No. 848683-95-4](/img/structure/B2916172.png)
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl cyclopropanecarboxylate
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Overview
Description
Thiophene derivatives are a significant class of heterocyclic compounds. They have been the subject of extensive research due to their wide range of applications in medicinal chemistry and material science . They are known to exhibit various pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Synthesis Analysis
The synthesis of thiophene derivatives often involves condensation-like reactions or subsequent functionalization of the thiophene ring . For instance, one method involves the reaction of thiophen-2-carbaldehyde with rhodanine derivatives .Molecular Structure Analysis
Thiophene is a five-membered heterocyclic compound that contains a sulfur atom. It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For example, they can be used in the synthesis of anticancer agents and anti-atherosclerotic agents .Physical And Chemical Properties Analysis
Thiophene derivatives exhibit a variety of physical and chemical properties. For instance, they have been found to show promising coordination towards Hg2+ and almost no interference from other metal ions .Scientific Research Applications
Antimicrobial and Antioxidant Applications
- The synthesis of ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates revealed compounds with excellent antibacterial and antifungal activities. Moreover, some compounds manifested profound antioxidant potential, indicating their potential as pharmaceuticals (Raghavendra et al., 2016).
Synthetic Pathways and Chemical Reactions
- Research on the chemistry of iminofurans led to the synthesis of (Z)-4-aryl-2-[3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino]-4-oxobuten-2-oic acids. These compounds undergo cyclization under specific conditions, highlighting their chemical versatility and potential applications in synthetic chemistry (Shipilovskikh et al., 2009).
Antitumor Potential
- A study on polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide reported the synthesis of various heterocyclic derivatives. These compounds exhibited high antiproliferative activity against several human cancer cell lines, showcasing their potential as antitumor agents (Shams et al., 2010).
Luminescence Sensing and Dye Adsorption
- The creation of a Zn(II) coordination polymer demonstrated selective luminescence sensing of iron(III) ions and selective absorption of dyes. This research opens up possibilities for the development of multifunctional materials with applications in sensing and environmental remediation (Hu et al., 2015).
Future Directions
properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] cyclopropanecarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O4S/c18-16-13-6-5-11(20-17(19)10-3-4-10)8-14(13)21-15(16)9-12-2-1-7-22-12/h1-2,5-10H,3-4H2/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHROVOPAPJXSON-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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